3-Cyclopropoxy-N,N,5-trimethylbenzamide
Description
3-Cyclopropoxy-N,N,5-trimethylbenzamide is a benzamide derivative featuring a cyclopropoxy group at the 3-position of the benzene ring, two methyl groups on the amide nitrogen (N,N-dimethyl), and an additional methyl group at the 5-position.
Properties
Molecular Formula |
C13H17NO2 |
|---|---|
Molecular Weight |
219.28 g/mol |
IUPAC Name |
3-cyclopropyloxy-N,N,5-trimethylbenzamide |
InChI |
InChI=1S/C13H17NO2/c1-9-6-10(13(15)14(2)3)8-12(7-9)16-11-4-5-11/h6-8,11H,4-5H2,1-3H3 |
InChI Key |
GNBXTUYNKRAJRQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC(=C1)OC2CC2)C(=O)N(C)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Cyclopropoxy-N,N,5-trimethylbenzamide typically involves the reaction of 3,5-dimethylbenzoic acid with cyclopropylmethanol in the presence of a dehydrating agent such as thionyl chloride. The resulting intermediate is then reacted with N,N-dimethylamine to form the final product .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity. The final product is purified using techniques such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions: 3-Cyclopropoxy-N,N,5-trimethylbenzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the cyclopropoxy group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted benzamides.
Scientific Research Applications
Chemistry: In chemistry, 3-Cyclopropoxy-N,N,5-trimethylbenzamide is used as a building block for the synthesis of more complex molecules.
Biology: In biological research, this compound is used to study the effects of cyclopropoxy groups on biological activity. It serves as a model compound for understanding the interactions between small molecules and biological targets .
Medicine: In medicinal chemistry, this compound is investigated for its potential therapeutic properties. It is studied for its ability to interact with specific molecular targets, which could lead to the development of new drugs .
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in coatings, adhesives, and other advanced materials .
Mechanism of Action
The mechanism of action of 3-Cyclopropoxy-N,N,5-trimethylbenzamide involves its interaction with specific molecular targets. The cyclopropoxy group is believed to play a crucial role in its binding affinity and selectivity. The compound can modulate the activity of enzymes or receptors, leading to various biological effects .
Comparison with Similar Compounds
Structural Analogs and Substituent Effects
The following table highlights key structural differences and inferred properties of 3-Cyclopropoxy-N,N,5-trimethylbenzamide and its analogs:
Key Observations:
- Cyclopropoxy vs.
- N,N-Dimethyl vs. N-Cyclopropyl : The N,N-dimethyl configuration in the target compound enhances lipophilicity, whereas the N-cyclopropyl group in ’s analog may improve metabolic resistance due to reduced susceptibility to oxidative metabolism .
- Methyl at Position 5 : The 5-methyl group in the target compound and Example 36’s analog () likely contributes to steric shielding, affecting both solubility and interactions with hydrophobic binding pockets .
Hypothetical Property Analysis
- Metabolic Stability : The strained cyclopropane ring may reduce susceptibility to cytochrome P450-mediated oxidation, offering advantages over compounds with linear alkoxy groups .
- Synthetic Accessibility : Cyclopropoxy groups require specialized synthetic routes (e.g., cyclopropanation reactions), making the target compound more challenging to synthesize than methoxy or methyl-substituted analogs .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
